REACTION_SMILES
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[Br:7][c:8]1[c:9]([C:10]#[N:11])[c:12]([NH2:17])[cH:13][c:14]([NH2:16])[n:15]1.[CH2:1]([CH2:2][CH2:3][CH3:4])[OH:5].[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[Na:6]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[O:5][c:8]1[c:9]([C:10]#[N:11])[c:12]([NH2:17])[cH:13][c:14]([NH2:16])[n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(N)cc(N)nc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCCCOc1nc(N)cc(N)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |